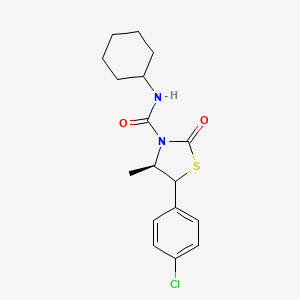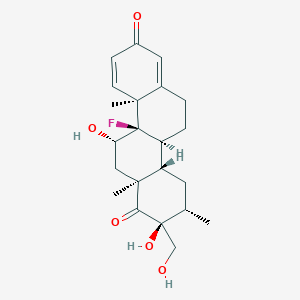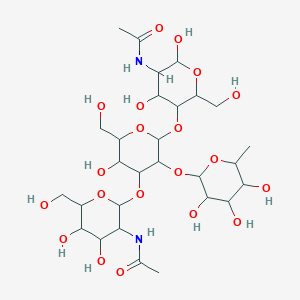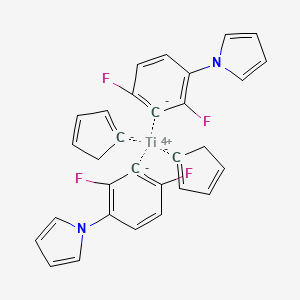
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is an organometallic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups coordinated to a central titanium atom, forming a titanocene structure. The presence of fluorine atoms and pyrrolyl groups imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene typically involves the following steps:
Preparation of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl precursor: This step involves the reaction of 2,6-difluorobenzene with pyrrole under specific conditions to introduce the pyrrolyl group.
Formation of the titanocene complex: The precursor is then reacted with a titanium source, such as titanium tetrachloride, in the presence of a reducing agent to form the desired titanocene complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The fluorine atoms and pyrrolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The titanium center acts as a Lewis acid, facilitating various catalytic reactions.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting cellular processes and leading to anticancer effects.
Material Properties: Its unique structure allows it to form stable complexes with other materials, enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Another titanocene compound with cyclopentadienyl ligands instead of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups.
Bis(2,6-difluorophenyl)titanocene: Similar to the compound but lacks the pyrrolyl groups.
Uniqueness
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is unique due to the presence of both fluorine atoms and pyrrolyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
Molecular Formula |
C30H22F4N2Ti |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-3H,4H2;/q4*-1;+4 |
InChI Key |
HBDFAESDYBIWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
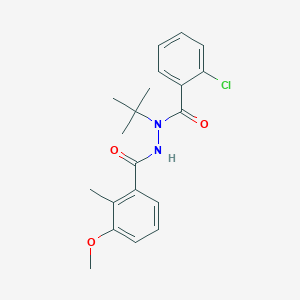
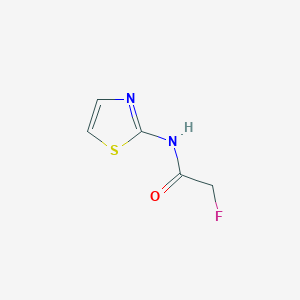
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
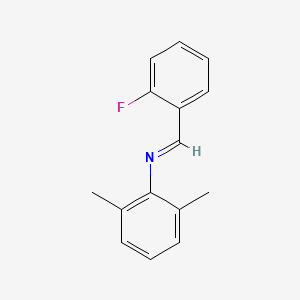
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
